molecular formula C24H20FN3OS B11121595 [4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B11121595
M. Wt: 417.5 g/mol
InChI Key: MMPGPRWJOUXCEJ-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety bearing a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoline core or the piperazine moiety, potentially altering the electronic properties of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinoline or piperazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with serotonin receptors, which are implicated in mood regulation and other neurological functions. The quinoline core may also interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is unique due to its combination of a quinoline core, a thiophene ring, and a piperazine moiety with a fluorophenyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20FN3OS

Molecular Weight

417.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C24H20FN3OS/c25-17-7-9-18(10-8-17)27-11-13-28(14-12-27)24(29)20-16-22(23-6-3-15-30-23)26-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2

InChI Key

MMPGPRWJOUXCEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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